Ceftazidime (hydrate) is a semisynthetic, broad-spectrum antibiotic belonging to the third generation of cephalosporins. It is primarily used to treat infections caused by Gram-negative bacteria, including those resistant to other antibiotics. Ceftazidime exhibits a bactericidal mechanism through the inhibition of bacterial cell wall synthesis, specifically targeting penicillin-binding proteins.
Ceftazidime is derived from the natural antibiotic cephalosporin C, which is produced by the fungus Cephalosporium acremonium. The compound is synthesized through chemical modifications that enhance its pharmacological properties and spectrum of activity.
Ceftazidime is classified as:
The synthesis of ceftazidime involves several chemical reactions that modify cephalosporin C. Key steps include:
The synthesis typically employs various reagents and conditions:
Ceftazidime has a complex molecular structure characterized by:
Ceftazidime can undergo several chemical reactions:
The stability of ceftazidime in various conditions has been studied extensively. For example, thermal analysis techniques reveal that ceftazidime pentahydrate exhibits stability under controlled conditions but may degrade when exposed to high temperatures or vacuum environments .
Ceftazidime exerts its antibacterial effects by binding to penicillin-binding proteins located in bacterial cell walls. This binding inhibits the transpeptidation process necessary for cell wall synthesis, leading to bacterial lysis and death.
Studies indicate that ceftazidime effectively inhibits several penicillin-binding proteins in Escherichia coli, demonstrating its broad-spectrum activity against various pathogens .
Studies have shown that ceftazidime maintains its structural integrity under standard storage conditions but may require specific handling protocols to prevent degradation .
Ceftazidime is widely utilized in clinical settings for treating serious infections caused by Gram-negative bacteria, including:
Additionally, recent research explores innovative formulations such as nanoparticle delivery systems that enhance the drug's efficacy against biofilm-associated infections . These advancements aim to improve therapeutic outcomes while minimizing side effects associated with traditional antibiotic therapies.
Ceftazidime (hydrate) is a third-generation cephalosporin antibiotic characterized by its bactericidal activity against Gram-negative pathogens, primarily through irreversible inhibition of penicillin-binding proteins (PBPs). These enzymes are membrane-associated transpeptidases and carboxypeptidases responsible for the final stages of peptidoglycan cross-linking in bacterial cell wall synthesis. Ceftazidime (hydrate) covalently acylates the active-site serine residue of PBPs, mimicking the D-alanyl-D-alanine terminus of peptidoglycan precursors. This binding disrupts transpeptidation, leading to impaired cell wall integrity, osmotic instability, and bacterial lysis [1] [2].
Notably, Ceftazidime (hydrate) exhibits preferential inhibition of PBP3 (also known as FtsI) in Gram-negative bacteria, a high-molecular-weight class B transpeptidase essential for septal peptidoglycan synthesis during cell division. Structural analyses reveal that Ceftazidime (hydrate)'s β-lactam ring undergoes nucleophilic attack by the conserved serine residue (Ser294 in Pseudomonas aeruginosa PBP3), forming a stable acyl-enzyme complex. This interaction induces conformational changes in the active site, including narrowing of the substrate-binding cleft, which further stabilizes the inhibitor-enzyme adduct [2] [9].
The spectrum of PBP inhibition varies across bacterial species. In Escherichia coli, Ceftazidime (hydrate) primarily targets PBP3 with secondary affinity for PBP1a/1b and PBP2, while in Pseudomonas aeruginosa, its highest affinity is for PBP3. This selective inhibition triggers filamentation due to uncoordinated cell wall synthesis without septation, a hallmark morphological response to PBP3 inhibition [1] [5].
Table 1: Inhibition Spectrum of Ceftazidime (hydrate) Against Penicillin-Binding Proteins in Key Gram-Negative Pathogens
| Bacterial Species | Primary PBP Target | Secondary PBP Targets | Morphological Effect |
|---|---|---|---|
| Pseudomonas aeruginosa | PBP3 (IC₅₀: 0.5–1 µg/mL) | PBP1a, PBP1b | Filamentation |
| Escherichia coli | PBP3 | PBP1a, PBP1b, PBP2 | Filamentation |
| Acinetobacter baumannii | PBP1a/1b | PBP3 | Cell lysis |
| Klebsiella pneumoniae | PBP3 | PBP2 | Filamentation |
The binding kinetics of Ceftazidime (hydrate) to PBP3 in Pseudomonas aeruginosa have been quantitatively elucidated through crystallographic and enzymatic studies. Ceftazidime (hydrate) forms a stable acyl-enzyme complex with PBP3, characterized by an elimination half-life exceeding 60 minutes. The reaction follows a two-step mechanism: initial reversible recognition complex formation, followed by irreversible acylation of the active-site serine. Kinetic parameters reveal a second-order rate constant (kinact/Ki) of 3,400 M⁻¹s⁻¹ for Pseudomonas aeruginosa PBP3, which is significantly lower than that of cefepime (9,600 M⁻¹s⁻¹) and meropenem (11,000 M⁻¹s⁻¹) under identical conditions [9].
Competitive mass spectrometry studies demonstrate that Ceftazidime (hydrate) exhibits reduced acylation efficiency compared to carbapenems and fourth-generation cephalosporins. When incubated with PBP3 in the presence of meropenem, Ceftazidime (hydrate) forms less than 20% of the acyl-enzyme complex after 10 minutes, whereas meropenem occupies >80% of the active sites. This kinetic disadvantage is partially attributed to its bulky aminothiadiazolyl side chain, which may sterically hinder optimal positioning in the active site [9].
Crystal structures of the Pseudomonas aeruginosa PBP3–Ceftazidime (hydrate) complex (PDB: 3PBPs) resolved at 2.6 Å resolution provide atomic-level insights into binding interactions. The dihydrothiazine ring's carbonyl oxygen forms hydrogen bonds with the oxyanion hole residues Ser294 and Thr495, while the carboxylate group at C4 interacts with Arg489. The aminothiadiazolyl oxime moiety at C7 occupies a hydrophobic pocket near Val333, and the 2-carboxy-2-propaneimino group at C3' extends toward solvent-exposed regions. Crucially, Ceftazidime (hydrate) undergoes C3′ side-chain elimination upon binding, forming a conjugated 3-exomethylene intermediate that stabilizes the acyl-enzyme complex [2] [9].
Thermodynamic stabilization studies using thermal shift assays confirm that Ceftazidime (hydrate) binding increases PBP3's melting temperature (ΔTm) by 14.5 ± 0.1°C, indicative of substantial conformational stabilization. This exceeds the stabilization induced by carbenicillin (ΔTm = 13.2°C) but remains lower than that of cefiderocol (ΔTm >15°C) [2].
Table 2: Kinetic Parameters of Ceftazidime (hydrate) Binding to PBP3 in Pseudomonas aeruginosa
| Parameter | Ceftazidime (hydrate) | Cefepime | Meropenem |
|---|---|---|---|
| kinact/Ki (M⁻¹s⁻¹) | 3,400 ± 400 | 9,600 ± 2,100 | 11,000 ± 3,900 |
| Acylation Half-life (min) | >60 | ~30 | ~15 |
| ΔTm (°C) | 14.5 ± 0.1 | 15.0 ± 0.2 | 13.8 ± 0.3 |
| Competitive Binding Efficiency vs. Meropenem (%) | <20 | ~50 | 100 (reference) |
Ceftazidime (hydrate) exhibits a distinct β-lactamase stability profile compared to other cephalosporin generations, attributable to its C7 substituents: the aminothiadiazolyl group and the iminomethoxy side chain. These structural features confer resistance to hydrolysis by broad-spectrum β-lactamases (e.g., TEM-1, SHV-1) but render it vulnerable to extended-spectrum β-lactamases (ESBLs) and carbapenemases. The steric hindrance provided by the bulky iminomethoxy group impedes access to class A β-lactamase active sites, while the syn-configured oxime moiety enhances stability against class C enzymes [3] [6].
Quantitative comparisons reveal Ceftazidime (hydrate)'s susceptibility to hydrolysis varies significantly across β-lactamase classes:
Notably, Ceftazidime (hydrate) demonstrates greater stability against Pseudomonas aeruginosa-derived AmpC than third-generation counterparts like cefotaxime. This is attributed to its weak induction of AmpC expression—only 2-fold increase versus 50-fold for imipenem—as measured by RT-qPCR of ampC mRNA. The low induction potential stems from its low-affinity binding to the regulator PBP4 (d,d-carboxypeptidase), which normally triggers the AmpR-mediated induction cascade when inhibited [5].
Structural studies of β-lactamase–Ceftazidime (hydrate) complexes reveal key vulnerability points: the β-lactam ring's carbonyl carbon is attacked by Ser70 in class A enzymes, while the C3′ carboxylate forms electrostatic repulsion with Arg244 in TEM-type β-lactamases. Mutations at position Ambler 104 (e.g., Gly104Lys) in ESBLs facilitate hydrolysis by forming a salt bridge with the C3′ carboxylate, positioning the β-lactam ring optimally for nucleophilic attack [7].
Table 3: β-Lactamase Stability Profile of Ceftazidime (hydrate) vs. Other Cephalosporins
| β-Lactamase Class | Representative Enzyme | Relative Hydrolysis Rate (Ceftazidime = 1.0) | Stability Ranking (1=Most Stable) | |||
|---|---|---|---|---|---|---|
| Ceftazidime | Cefotaxime | Cefepime | Ceftaroline | |||
| Class A (Broad-spectrum) | TEM-1 | 1.0 | 0.8 | 0.3 | 0.5 | 2 |
| Class A (ESBL) | CTX-M-15 | 1.0 | 0.02 | 0.1 | 0.2 | 4 |
| Class C (AmpC) | P. aeruginosa AmpC | 1.0 | 10.0 | 0.5 | 3.0 | 2 |
| Class B (MBL) | NDM-1 | 1.0 | 1.2 | 1.5 | 1.8 | 1 |
| Class D (OXA) | OXA-48 | 1.0 | 0.2 | 0.7 | 0.4 | 1 |
Stability ranking: 1 = most stable in class; 4 = least stable in class
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